molecular formula C29H43N2O2PS2 B15194697 N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid CAS No. 61058-01-3

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B15194697
CAS No.: 61058-01-3
M. Wt: 546.8 g/mol
InChI Key: NMMAFCUTVDNVGG-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid is a complex organic compound with a unique structure that combines cyclohexylamine and phosphinothioylamino functionalities. This compound is known for its diverse applications in various fields such as chemistry, biology, and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid involves multiple steps, starting with the preparation of cyclohexylamine and its subsequent reaction with diphenylphosphinothioyl chloride. The reaction typically occurs under anhydrous conditions with a suitable solvent such as dichloromethane. The intermediate product is then reacted with 4-methylsulfanylbutanoic acid under controlled temperature and pH conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinothioyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenyl-propanoic acid
  • N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid

Uniqueness

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid is unique due to its combination of cyclohexylamine and phosphinothioylamino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61058-01-3

Molecular Formula

C29H43N2O2PS2

Molecular Weight

546.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H20NO2PS2.C12H23N/c1-23-13-12-16(17(19)20)18-21(22,14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,18,22)(H,19,20);11-13H,1-10H2

InChI Key

NMMAFCUTVDNVGG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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